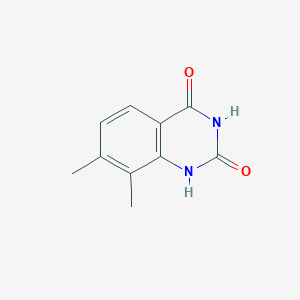

7,8-Dimethylquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)11-10(14)12-9(7)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTVVSHVQABMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598998 | |

| Record name | 7,8-Dimethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-19-9 | |

| Record name | 7,8-Dimethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,8 Dimethylquinazoline 2,4 1h,3h Dione and Its Derivatives

Established Synthetic Routes to the Quinazoline-2,4(1H,3H)-dione Core

The construction of the fundamental quinazoline-2,4(1H,3H)-dione scaffold is well-documented, with several reliable methods being widely employed. These routes typically involve the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring, starting from ortho-substituted aniline (B41778) derivatives.

A primary and classical approach to the quinazoline-2,4(1H,3H)-dione core involves the cyclization of anthranilic acid or its derivatives (esters, amides) with a C1 carbonyl source. generis-publishing.com The key step is the introduction of two carbonyl groups or their equivalents, which become C2 and C4 of the quinazoline (B50416) ring.

The reaction often proceeds via an intermediate N-acyl anthranilic acid or an ortho-amino-benzoyl urea (B33335), which then undergoes intramolecular cyclization. A variety of carbonylating agents can be employed, each with specific reaction conditions and advantages. acs.org Common agents include urea, potassium cyanate (B1221674), phosgene (B1210022), and phosgene surrogates like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). generis-publishing.comacs.org For instance, heating anthranilic acid with urea is a direct method to achieve cyclization. generis-publishing.com Alternatively, reacting anthranilic acid derivatives with potassium cyanate first yields corresponding urea derivatives, which are then cyclized under basic conditions. jst.go.jp

| Carbonylating Agent | Typical Precursor | General Reaction Conditions | Reference |

|---|---|---|---|

| Urea | Anthranilic Acid | Heating at elevated temperatures (e.g., 150-160°C). | generis-publishing.com |

| Potassium Cyanate (KOCN) | Anthranilic Acid | Two-step, one-pot reaction in water; formation of urea derivative followed by base-mediated cyclization (e.g., NaOH). | jst.go.jp |

| Phosgene / Triphosgene | 2-Aminobenzamides | Reaction in an inert solvent, often requiring a base to neutralize generated HCl. | acs.orgresearchgate.net |

| 1,1'-Carbonyldiimidazole (CDI) | 2-Aminobenzamides | Mild conditions, often used as a safer alternative to phosgene. | acs.org |

| Phenyl Isocyanate | Anthranilic Acid / 2-Aminobenzamides | Acts as a carbonyl source through an intermediate adduct. | researchgate.netorganic-chemistry.org |

Modern organic synthesis has seen the rise of palladium-catalyzed reactions for the efficient construction of complex molecules. nih.gov For N-substituted quinazoline-2,4(1H,3H)-diones, palladium catalysis enables multicomponent reactions where several molecules are combined in a single step. These methods are highly valued for their atom economy and ability to rapidly build molecular diversity. mdpi.com

One notable example is the palladium-catalyzed three-component reaction involving 2-iodoanilines, carbon dioxide (CO₂), and isocyanides. organic-chemistry.orgrsc.org This process facilitates the formation of C-C, C-O, and C-N bonds in a controlled cascade under mild conditions. organic-chemistry.org Other palladium-catalyzed approaches include the coupling of o-halo benzoates with monoalkyl ureas or the reaction of 2-aminobenzamides with aryl halides. organic-chemistry.orgmdpi.com These reactions showcase the versatility of palladium catalysts in mediating C-N and C-C bond formations, which are crucial for assembling the quinazolinedione ring system. mdpi.com

| Reactants | Palladium Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Iodoanilines, CO₂, Isocyanides | Pd(OAc)₂ or similar Pd(II) sources | One-pot, three-component synthesis; forms N3-substituted products. | organic-chemistry.orgnih.govrsc.org |

| o-Halo Benzoates, Monoalkyl Ureas | Pd(0) complexes with appropriate ligands | Tandem arylation-ester amidation; regioselective for 3-N-alkyl isomers. | organic-chemistry.org |

| 2-Aminobenzamides, Aryl Halides | PdCl₂ with ligands (e.g., DPPP) | Requires a carbonyl source like tert-butyl isocyanide; one-pot synthesis. | mdpi.com |

In line with the principles of green chemistry, significant effort has been directed towards developing one-pot and environmentally friendly syntheses of quinazoline-2,4(1H,3H)-diones. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

An exemplary eco-efficient method involves the one-pot reaction of anthranilic acid derivatives with potassium cyanate in water at room temperature. jst.go.jp This process avoids organic solvents, and the desired product is isolated by simple filtration, with the aqueous filtrate being the only waste. jst.go.jp Another innovative green approach utilizes carbon dioxide at atmospheric pressure as the carbonyl source, with 2-aminobenzonitriles as the substrate. rsc.org The reaction is performed in an ionic liquid which acts as both the solvent and the catalyst, offering high yields and easy product separation, with the ionic liquid being recyclable. rsc.org Other methods employ microwave irradiation in conjunction with organic clay catalysts under solvent-less conditions to promote condensation and cyclization reactions. ijarsct.co.in

| Method | Key "Green" Feature | Starting Materials | Reference |

|---|---|---|---|

| Aqueous Synthesis | Water as solvent; room temperature; one-pot. | Anthranilic acid derivatives, KOCN. | jst.go.jp |

| CO₂ Fixation in Ionic Liquid | Use of CO₂ at atmospheric pressure; recyclable ionic liquid as solvent/catalyst. | 2-Aminobenzonitriles, CO₂. | rsc.org |

| Microwave-Assisted Synthesis | Solvent-less conditions; use of organic clay catalyst; energy efficient. | Anthranilic acid, amides/ketones. | ijarsct.co.in |

Targeted Synthesis of 7,8-Dimethylquinazoline-2,4(1H,3H)-dione

The synthesis of the specifically substituted this compound requires a precursor that contains the dimethylaniline moiety. The general strategies described above can be adapted by selecting the appropriately substituted starting material.

The synthesis of this compound would logically proceed from a 2-amino-3,4-dimethylbenzoic acid derivative. However, the synthesis of a closely related isomer, 3,8-Dimethylquinazoline-2,4(1H,3H)-dione, has been described starting from the specified precursor 2-amino-N,3-dimethylbenzamide. nih.gov

In this reported synthesis, 2-amino-N,3-dimethylbenzamide is treated with bis(trichloromethyl)carbonate (triphosgene), a phosgene surrogate, in an inert solvent such as tetrahydrofuran (B95107) (THF). nih.gov The triphosgene serves as the carbonylating agent that facilitates the cyclization to form the dione (B5365651) ring structure, yielding 3,8-Dimethylquinazoline-2,4(1H,3H)-dione. nih.gov The reaction proceeds by acylation of the amino groups followed by an intramolecular condensation to close the ring.

To produce the target this compound, an analogous pathway would be employed, starting instead with 2-amino-3,4-dimethylbenzamide or 2-amino-N-methyl-3,4-dimethylbenzamide and a suitable carbonylating agent.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. This applies to both the synthesis of the necessary precursor (e.g., 2-amino-3,4-dimethylbenzamide) and the final cyclization step.

For the precursor synthesis, which typically involves the amidation of the corresponding carboxylic acid (2-amino-3,4-dimethylbenzoic acid), optimization would involve screening activating agents (e.g., thionyl chloride, oxalyl chloride), solvents, reaction temperature, and purification methods.

For the final cyclization step, several parameters are key to achieving high efficiency. researchgate.net As demonstrated in various syntheses of the quinazolinedione core, the choice of solvent, the type and stoichiometry of the base (if required), the specific carbonylating agent, and the reaction temperature can all have a significant impact on the outcome. jst.go.jpresearchgate.net For example, in the synthesis of a substituted quinazolinone, acetonitrile (B52724) was found to be a superior solvent to DMF or THF, and potassium carbonate was an effective base. researchgate.net Optimization is an empirical process where these variables are systematically adjusted to find the ideal conditions for the specific substrate.

| Parameter | Variables to Consider | Potential Impact | Reference |

|---|---|---|---|

| Solvent | Acetonitrile, THF, DMF, Water, Toluene | Affects solubility of reactants, reaction rate, and side product formation. | jst.go.jpresearchgate.net |

| Base | K₂CO₃, NaOH, Et₃N | Neutralizes acidic byproducts, facilitates deprotonation for cyclization. | jst.go.jpresearchgate.net |

| Temperature | Room temperature to reflux | Influences reaction rate; higher temperatures may lead to decomposition or side reactions. | researchgate.net |

| Carbonylating Agent | Triphosgene, CDI, KOCN, Urea | Reactivity and required conditions vary; choice can affect yield and functional group tolerance. | acs.orgjst.go.jp |

| Stoichiometry | Molar ratios of reactants and reagents | Excess or limiting reagents can control the reaction pathway and maximize conversion of the starting material. | researchgate.net |

Derivatization Strategies of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core, including its 7,8-dimethyl substituted variant, offers multiple sites for chemical modification. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. Key modifications include reactions at the N1 and N3 positions and functionalization of the aromatic ring.

N-Alkylation and N-Acylation Reactions at N1 and N3 Positions

The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are nucleophilic and readily undergo alkylation and acylation reactions. These modifications are instrumental in altering the electronic and steric properties of the molecule.

N-Alkylation: The introduction of alkyl groups at the N1 and N3 positions is a common strategy to enhance lipophilicity and modulate biological activity. This is typically achieved by reacting the quinazoline-2,4(1H,3H)-dione with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, leading to mono- or di-alkylation. For instance, the use of potassium carbonate in dimethylformamide (DMF) is a standard condition for such transformations. nih.gov

N-Acylation: Acyl groups can be introduced at the N1 and N3 positions through reactions with acylating agents like acyl chlorides or anhydrides. These reactions are often catalyzed by a Lewis acid, such as ferric chloride, particularly when using acyl chlorides. The resulting N-acyl derivatives are valuable intermediates for further synthetic manipulations.

| Reaction Type | Reagents and Conditions | Position(s) | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N1 and/or N3 | N-Alkyl quinazolinedione |

| N-Acylation | Acyl chloride, FeCl₃ | N1 and/or N3 | N-Acyl quinazolinedione |

Introduction of Heterocyclic Moieties onto the Quinazoline-2,4(1H,3H)-dione Ring System

The incorporation of heterocyclic rings onto the quinazoline-2,4(1H,3H)-dione scaffold is a prominent strategy in medicinal chemistry to access novel chemical space and explore new biological interactions. These heterocyclic moieties can be tethered to the core structure, often through the N1 or N3 positions.

One common approach involves the initial N-alkylation with a bifunctional reagent, such as ethyl chloroacetate, to introduce a reactive handle. nih.gov This ester group can then be converted into a hydrazide, which serves as a key intermediate for the construction of various five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles. For example, treatment of the dihydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of 1,3-bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione. nih.gov Another strategy involves the annulation of substituted anthranilic esters with N-pyridyl ureas to directly introduce a pyridyl moiety at the N3 position. nih.govresearchgate.net

| Heterocyclic Moiety | Synthetic Strategy | Point of Attachment |

| Oxadiazole | N-alkylation with ethyl chloroacetate, hydrazinolysis, cyclization with CS₂/KOH | N1 and N3 |

| Pyridine/Quinoline | Annulation of anthranilic esters with N-pyridyl/quinolyl ureas | N3 |

| Thiazole | Reaction of aminoquinazolines with Appel salt followed by intramolecular C-S bond formation | Fused to aromatic ring |

Functionalization at Aromatic Ring Positions (e.g., C6, C7, C8)

Modification of the benzene ring of the quinazoline-2,4(1H,3H)-dione system allows for fine-tuning of the electronic properties and provides additional points for diversification. Common functionalization reactions include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For the this compound, the positions available for substitution are C5 and C6.

Halogenation and Nitration: Direct halogenation or nitration of the quinazoline-2,4(1H,3H)-dione ring can be achieved using standard electrophilic aromatic substitution conditions. The directing effects of the existing substituents will govern the regioselectivity of these reactions. For instance, nitration of quinazolinone derivatives can lead to the introduction of nitro groups on the aromatic ring, which can then be further transformed into other functional groups.

Cross-Coupling Reactions: The introduction of aryl, vinyl, or alkyl substituents onto the aromatic ring can be accomplished through modern cross-coupling reactions. This typically requires the initial preparation of a halogenated quinazoline-2,4(1H,3H)-dione intermediate. This halo-derivative can then participate in reactions such as the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds.

| Functionalization | Reagents and Conditions | Position(s) |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Aromatic Ring (C5, C6) |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Aromatic Ring (C5, C6) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base (on halo-derivative) | Aromatic Ring (C5, C6) |

Structural Characterization and Conformational Analysis in Quinazoline 2,4 1h,3h Dione Research

Advanced Spectroscopic and Structural Elucidation Techniques for Quinazoline-2,4(1H,3H)-dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons. Protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm), while protons of methyl groups appear as singlets in the upfield region (δ 2.0-4.0 ppm). The N-H protons of the dione (B5365651) ring usually present as broad singlets.

¹³C-NMR spectroscopy identifies the chemical environments of carbon atoms. The carbonyl carbons (C=O) of the dione moiety are characteristically found at the most downfield positions (δ 150-170 ppm). Aromatic carbons resonate in the δ 115-150 ppm range, while aliphatic carbons, such as methyl groups, appear at higher field strengths. nih.gov

Infrared (IR) Spectroscopy is used to identify key functional groups. Quinazoline-2,4(1H,3H)-dione derivatives show characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and strong C=O stretching vibrations for the two carbonyl groups in the 1650-1730 cm⁻¹ range. tandfonline.comresearchgate.net

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula and structural components. nih.gov

Interactive Data Table: Representative Spectroscopic Data for Quinazoline-2,4(1H,3H)-dione Derivatives Below is a table summarizing typical spectroscopic data ranges observed for this class of compounds.

| Technique | Functional Group | Typical Chemical Shift / Frequency | Reference |

| ¹H-NMR | Aromatic C-H | δ 7.0 - 8.5 ppm | tandfonline.com |

| ¹H-NMR | N-H (quinazoline) | δ 10.0 - 11.5 ppm | tandfonline.com |

| ¹H-NMR | N-CH₃ / Ar-CH₃ | δ 2.0 - 4.0 ppm | researchgate.net |

| ¹³C-NMR | C=O (carbonyl) | δ 150 - 170 ppm | nih.gov |

| ¹³C-NMR | Aromatic C | δ 115 - 150 ppm | nih.gov |

| IR | N-H stretch | 3100 - 3300 cm⁻¹ | tandfonline.com |

| IR | C=O stretch | 1650 - 1730 cm⁻¹ | researchgate.net |

Single Crystal X-ray Diffraction Studies of 7,8-Dimethylquinazoline-2,4(1H,3H)-dione

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound is not publicly available, analysis of the closely related isomer, 3,8-dimethylquinazoline-2,4(1H,3H)-dione , provides significant insight into the expected structural parameters. nih.gov

Interactive Data Table: Crystallographic Data for 3,8-Dimethylquinazoline-2,4(1H,3H)-dione (Isomer of the title compound) Note: This data is for the 3,8-dimethyl isomer and serves as a representative example for this class of compounds.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂O₂ | nih.gov |

| Formula Weight | 190.20 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.3604 (17) | nih.gov |

| b (Å) | 4.8599 (10) | nih.gov |

| c (Å) | 22.288 (5) | nih.gov |

| β (°) | 92.09 (3) | nih.gov |

| Volume (ų) | 905.0 (3) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., N-H···O Hydrogen Bonding, π-π Stacking)

The solid-state architecture of quinazoline-2,4(1H,3H)-dione derivatives is governed by a network of non-covalent intermolecular interactions. These interactions dictate how the molecules arrange themselves in the crystal lattice.

N-H···O Hydrogen Bonding: A predominant interaction in the crystal packing of quinazolinediones (that are not substituted at both N1 and N3) is the hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This interaction is highly directional and strong, often leading to the formation of centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. researchgate.netnih.gov These dimers can then act as building blocks for more extended supramolecular structures. nih.gov

Interactive Data Table: Intermolecular Interaction Parameters for Dimethyl-quinazoline-2,4(1H,3H)-dione Analogs

| Interaction Type | Description | Typical Distance (Å) | Reference |

| N-H···O Hydrogen Bond | Forms centrosymmetric dimers | D···A distance ~2.8-3.0 Å | nih.gov |

| π-π Stacking | Between benzene (B151609) rings of adjacent molecules | Centroid-Centroid ~3.5-3.9 Å | nih.govresearchgate.net |

Conformational Dynamics and Aromaticity Assessment of the Quinazoline-2,4(1H,3H)-dione System

Conformational Dynamics: The fused heterocyclic ring system of quinazoline-2,4(1H,3H)-dione is conformationally rigid. X-ray diffraction studies on various derivatives confirm that the bicyclic core is essentially planar. nih.gov For instance, in 3,8-dimethylquinazoline-2,4(1H,3H)-dione, all non-hydrogen atoms are approximately co-planar, with a root-mean-square deviation of only 0.016 Å. nih.govresearchgate.net This planarity is a key feature, influencing the molecule's ability to participate in π-stacking interactions and to fit into the binding sites of biological macromolecules.

Biological Activities and Mechanistic Investigations of Quinazoline 2,4 1h,3h Dione Derivatives

Antimicrobial and Antibacterial Activities

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of new antimicrobial agents, particularly in response to growing bacterial resistance to existing drugs like fluoroquinolones. nih.govresearchgate.net

Inhibition of Bacterial Gyrase and DNA Topoisomerase IV

Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These type II topoisomerase enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.gov The mechanism of these compounds is considered fluoroquinolone-like, interfering with the fundamental processes of bacterial cell survival. nih.govresearchgate.net Research has demonstrated that quinazolinediones can promote efficient gyrase- and topoisomerase IV-mediated DNA cleavage. nih.gov For instance, the 3-aminoquinazolinedione compound PD 0305970 was shown to have potent activity against these enzymes. nih.gov This inhibitory action positions the quinazoline-2,4(1H,3H)-dione core as a key structure for developing new antibacterial drugs to combat resistance issues. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinazoline-2,4(1H,3H)-dione derivatives. Research has focused on understanding how different substituents at the N-1 and N-3 positions of the quinazoline-dione ring influence antibacterial activity. researchgate.net In one study, a series of novel derivatives were synthesized to explore these relationships, leading to the identification of compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a derivative featuring triazole moieties at both the 1- and 3-positions demonstrated notable activity against Staphylococcus aureus and Escherichia coli. nih.gov These investigations provide a rational basis for the future design of more effective quinazoline-based antibacterial agents.

Table 1: Antimicrobial Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| Compound 13 | Staphylococcus aureus | Inhibition Zone | 9 mm | nih.gov |

| Compound 13 | Escherichia coli | Inhibition Zone | 15 mm | nih.gov |

| Compound 13 | Escherichia coli | MIC | 65 mg/mL | nih.gov |

Antineoplastic and Anticancer Potentials

The quinazoline-2,4(1H,3H)-dione structure is a versatile scaffold that has been extensively explored for its anticancer properties through various mechanisms of action. researchgate.net

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been successfully designed as potent inhibitors of Poly(ADP-ribose) Polymerase-1 and -2 (PARP-1/2). nih.govnih.gov PARP enzymes are critical components of the DNA damage repair system, and their inhibition is a key therapeutic strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. researchgate.netresearchgate.net

Novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and shown to inhibit PARP-1 at nanomolar concentrations and PARP-2 at sub-micromolar levels. researchgate.netnih.gov Specific compounds from these series demonstrated strong cytotoxicity in breast cancer cell lines, both as single agents and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ). researchgate.netnih.gov The co-crystal structure of one such inhibitor complexed with PARP-1 has been resolved, revealing a unique binding mode and providing a structural basis for further optimization. nih.gov

Table 2: PARP Inhibition by Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | IC₅₀ | Cytotoxicity (MX-1 cells) | Reference |

| Compound 10 | PARP-1 / PARP-2 | 10⁻⁹ M / 10⁻⁸ M level | IC₅₀ < 3.12 µM | researchgate.netnih.gov |

| Compound 11 | PARP-1 / PARP-2 | 10⁻⁹ M / 10⁻⁸ M level | IC₅₀ = 3.02 µM | researchgate.netnih.gov |

| Cpd36 | PARP-1 | 0.94 nM | - | nih.gov |

| Cpd36 | PARP-2 | 0.87 nM | - | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical strategy for blocking tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.govmdpi.com Several quinazoline (B50416) and quinazoline-dione derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov

Studies have shown that dual inhibition of c-Met and VEGFR-2 by 3-substituted quinazoline-2,4(1H,3H)-dione derivatives can be an effective strategy to overcome therapeutic resistance. nih.gov Certain synthesized compounds exhibited substantial inhibition of both kinases, with IC₅₀ values in the low nanomolar range. nih.gov Molecular docking studies confirmed that these compounds bind effectively to key amino acid residues, such as Asp1046, within the active site of the VEGFR-2 tyrosine kinase domain. nih.gov

Mechanistic Insights and Structure-Activity Correlations in Antineoplastic Agents

Derivatives of quinazoline-2,4(1H,3H)-dione have emerged as a promising class of antineoplastic agents, with a primary mechanism of action identified as the inhibition of poly(ADP-ribose)polymerase (PARP). nih.gov PARP-1 is a key enzyme in the DNA repair process, making it a valuable target for anticancer therapies. nih.gov

Novel series of quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been designed and synthesized as potent inhibitors of both PARP-1 and PARP-2. rsc.org, nih.gov Structure-activity relationship (SAR) studies have elucidated key structural features necessary for potent inhibitory activity. For instance, compounds bearing β-proline and piperidine-4-carboxylic acid groups have demonstrated strong PARP-1 inhibition. nih.gov Further studies on other series indicated that a chlorophenethylureido group at the 7-position of the quinazoline-2,4(1H,3H)-dione core is a crucial substituent for activity. researchgate.net Optimal potency was achieved with an o-chlorophenethylurea substituent. researchgate.net Additionally, substitutions at the 3-position with o- or m-chlorophenethyl groups yielded the most powerful compounds in certain series. researchgate.net

Several of these synthesized derivatives exhibit promising PARP-1 inhibitory activity with IC50 values in the nanomolar range. nih.gov Specific compounds have shown IC50 values against PARP-1 at the 10⁻⁹ M level and against PARP-2 at the 10⁻⁸ M level. rsc.org, nih.gov In cellular assays, select compounds displayed strong cytotoxicity against breast cancer cell lines, both as single agents and in combination with the chemotherapy drug temozolomide (TMZ). rsc.org, nih.gov For example, compound 11 not only had an IC50 of 3.02 μM in MX-1 breast cancer cells but also demonstrated a strong potentiation of TMZ's cytotoxicity in a xenograft tumor model. rsc.org, nih.gov The unique binding mode of this class of inhibitors was confirmed through the co-crystal structure of compound 11 complexed with PARP-1. rsc.org The scaffold has also been successfully used to develop a PARP-targeting PET probe for tumor imaging, further validating its utility in oncology. nih.gov

Herbicidal Applications

The quinazoline-2,4-dione scaffold has been identified as a highly promising lead structure for the development of novel herbicides. nih.gov, semanticscholar.org Research in this area has focused on designing derivatives that are potent, display broad-spectrum weed control, and have excellent crop selectivity. researchgate.net, nih.gov

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mechanism of herbicidal action for this class of compounds is the inhibition of the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.gov, bohrium.com HPPD is a critical enzyme in the tyrosine catabolism pathway in plants. wikipedia.org, unisi.it This pathway is responsible for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and protecting chlorophyll (B73375) from photooxidative damage. wikipedia.org By inhibiting HPPD, these herbicides disrupt this vital process, leading to the bleaching of new growth and ultimately, plant death. wikipedia.org The development of HPPD inhibitors is a major focus in herbicide discovery due to their effectiveness, broad-spectrum activity, low application rates, and potential for high crop selectivity. researchgate.net, nih.gov

Structure-Activity Relationships and Rational Design Principles for Potent Herbicides

The rational design of potent HPPD-inhibiting herbicides based on the quinazoline-2,4-dione scaffold involves strategic structural modifications. researchgate.net A common approach is the incorporation of a triketone-containing motif, which has been shown to have a significant impact on herbicidal activity. researchgate.net, nih.gov Another successful strategy involves creating hybrid molecules, such as pyrazole–quinazoline-2,4-dione hybrids, based on previously identified scaffolds. bohrium.com, nih.gov

Crystallographic studies of potent inhibitors complexed with the HPPD enzyme have provided critical insights for rational design. bohrium.com, nih.gov For example, the co-crystal structure of the Arabidopsis thaliana HPPD (AtHPPD) with the potent inhibitor 9bj revealed key interactions. The inhibitor forms a bidentate chelating interaction with the active site's metal ion and engages in π–π stacking with phenylalanine residues (Phe381 and Phe424). bohrium.com, nih.gov Furthermore, the substituent at the N3 position of the quinazoline-2,4-dione ring is surrounded by hydrophobic residues, indicating that modifications at this position can significantly influence binding affinity and potency. bohrium.com, nih.gov These structural insights allow for the targeted design of new derivatives with improved inhibitory properties. nih.gov

In Vitro Enzyme Inhibition Assays for HPPD Inhibitors

The potency of quinazoline-2,4-dione derivatives as HPPD inhibitors has been quantified through in vitro enzyme assays, which typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or the inhibition constant (Ki). These assays have demonstrated that some derivatives are significantly more potent than commercial herbicides like mesotrione. nih.gov, bohrium.com

For instance, a series of triketone-containing quinazoline-2,4-dione derivatives showed excellent HPPD inhibitory activity. nih.gov In another study, a pyrazole-quinazoline-2,4-dione hybrid also displayed superior potency against AtHPPD. bohrium.com, nih.gov

Below is a table summarizing the in vitro inhibitory activity of representative compounds compared to commercial standards.

| Compound | Target Enzyme | Inhibition Value | Reference Compound | Inhibition Value (Reference) |

| 11h | AtHPPD | Ki = 0.005 µM | Mesotrione | Ki = 0.013 µM |

| 9bj | AtHPPD | IC50 = 84 nM | Mesotrione | IC50 = 226 nM |

| 9bj | AtHPPD | IC50 = 84 nM | Pyrasulfotole | IC50 = 1359 nM |

Data sourced from multiple studies. nih.gov, bohrium.com, nih.gov

Assessment of Selective Herbicide Action in Agronomic Models (e.g., greenhouse assays)

Greenhouse trials are essential for evaluating the real-world potential of new herbicides, assessing their effectiveness against various weed species and their safety for important crops. nih.gov Several quinazoline-2,4-dione derivatives have demonstrated excellent performance in these assays. researchgate.net

Compounds 11d and 11h displayed strong and broad-spectrum post-emergent herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare (g AI ha⁻¹), which was superior to mesotrione. nih.gov, semanticscholar.org Crucially, these compounds also showed good crop selectivity; both were safe for maize at a rate of 150 g AI ha⁻¹, and compound 11d was also safe for wheat. nih.gov, semanticscholar.org

Similarly, greenhouse assays of novel pyrazole–quinazoline-2,4-dione hybrids showed that most compounds achieved complete inhibition against at least one tested weed species at an application rate of 150 g AI ha⁻¹. bohrium.com, nih.gov The most promising compounds, 9aj and 9bi , not only provided prominent, broad-spectrum weed control but also exhibited excellent safety for crops such as cotton, peanuts, and corn at this dosage. bohrium.com

Anti-inflammatory Properties and Related Pharmacological Targets

The quinazoline scaffold is known to be a source of compounds with a wide array of pharmacological actions, including anti-inflammatory activity. mdpi.com, inlibrary.uz Research into quinazoline-2,4(1H,3H)-dione derivatives has identified specific molecular targets through which they exert their anti-inflammatory effects.

One key target is the sodium–hydrogen exchanger NHE-1, a membrane protein that regulates intracellular pH and is involved in the functions of immune cells, including cytokine release. nih.gov A series of novel N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties were synthesized and profiled as NHE-1 inhibitors. nih.gov Triazole-containing analogues, particularly compound 4a , were found to dose-dependently inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing cytotoxicity. nih.gov In an animal model of lipopolysaccharide (LPS)-induced acute lung injury, compound 4a was shown to alleviate neutrophil infiltration, edema, and tissue lesions. nih.gov These findings position quinazoline-2,4(1H,3H)-diones as potential agents for suppressing cytokine-mediated inflammatory responses. nih.gov

Other research has pointed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process, as another mechanism. mdpi.com Specifically, derivatives of the related quinazolin-4(3H)-one scaffold have been designed as selective COX-2 inhibitors. mdpi.com Dual inhibition of COX-2 and 15-lipoxygenase (15-LOX) has also been reported for some thioquinazolinone derivatives. aub.edu.lb

Table of Mentioned Compounds

| Abbreviated Name | Full Chemical Name |

| 11 | A specific quinazoline-2,4(1H,3H)-dione derivative bearing a 3-amino pyrrolidine moiety (full structure proprietary to the study). |

| 11d | A specific triketone-containing quinazoline-2,4-dione derivative (full structure proprietary to the study). |

| 11h | 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione |

| 9aj | A specific pyrazole–quinazoline-2,4-dione hybrid (full structure proprietary to the study). |

| 9bi | A specific pyrazole–quinazoline-2,4-dione hybrid (full structure proprietary to the study). |

| 9bj | 3-(2-chlorophenyl)-6-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione |

| 4a | A specific N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivative with a 5-amino-1,2,4-triazole side chain (full structure proprietary to the study). |

| Mesotrione | 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione |

| Pyrasulfotole | (5-hydroxy-1,3-dimethyl-pyrazol-4-yl)-(2-mesyl-4-trifluoromethyl-phenyl)methanone |

| Temozolomide | 4-methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide |

Sodium-Hydrogen Exchanger type 1 (NHE-1) Inhibition

The scientific literature contains studies on quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of the Sodium-Hydrogen Exchanger type 1 (NHE-1). nih.govnih.govresearchgate.net NHE-1 is a crucial membrane protein involved in maintaining intracellular pH and its inhibition is a therapeutic target for conditions like cardiovascular diseases. nih.govresearchgate.net Research has shown that functionalization of the quinazoline-2,4(1H,3H)-dione core, particularly at the N1 and N3 positions, can lead to potent NHE-1 inhibitors. nih.govnih.gov However, no specific studies or data were identified that evaluate or report the NHE-1 inhibitory activity of 7,8-Dimethylquinazoline-2,4(1H,3H)-dione.

Modulation of Inflammatory Pathways in Cellular and in vitro Models

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their anti-inflammatory properties. nih.govresearchgate.net These studies often explore mechanisms such as the inhibition of pro-inflammatory cytokines (e.g., IL-6) and enzymes like phosphodiesterase 4 (PDE4), which are key mediators in inflammatory pathways. nih.govresearchgate.net Despite the known anti-inflammatory potential of the general structure, there is no specific information available from the reviewed literature concerning the effects of this compound on inflammatory pathways in cellular or in vitro models.

Other Emerging Biological Activities

Antidiabetic Activity (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as alpha-amylase and alpha-glucosidase is a key strategy in managing type 2 diabetes. nih.govmdpi.com Various heterocyclic compounds, including derivatives of quinazolin-4(3H)-one, have been synthesized and evaluated for this purpose, with some showing potent, competitive inhibition of α-glucosidase. nih.gov These findings suggest the potential of the quinazoline framework in developing novel antidiabetic agents. nih.gov Nevertheless, a specific investigation into the alpha-amylase and alpha-glucosidase inhibitory potential of this compound has not been reported in the available scientific literature.

Anticonvulsant Properties

The quinazolinone and quinazolinedione core structures are well-established pharmacophores in the search for new anticonvulsant agents. nih.govmdpi.com Numerous derivatives have been synthesized and tested in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.govnih.gov Structure-activity relationship studies have highlighted that substituents at various positions on the quinazoline ring significantly influence anticonvulsant potency. mdpi.com However, the anticonvulsant properties of the specific this compound derivative have not been specifically documented.

Antiviral Activities

Research has identified certain quinazolinone compounds as potent antiviral agents against various viruses, including Zika, Dengue, and Influenza A virus. nih.gov The mechanism of action can involve the inhibition of viral replication. nih.gov While the quinazoline scaffold is a promising starting point for the development of new antiviral drugs, the literature search did not yield any studies focused on the antiviral activity of this compound.

Role of this compound as a Synthetic Intermediate for Biologically Active Insecticides

While various heterocyclic compounds serve as crucial intermediates in the synthesis of agrochemicals, there is no available information to suggest that this compound is used as a synthetic intermediate for creating biologically active insecticides. A related compound, 6-Chloro-3,8-dimethyl-2,4(1H,3H)-quinazolinedione, is noted as a derivative of a fungicide, but this is distinct from the target compound and its use in insecticides. pharmaffiliates.com

Computational and Theoretical Approaches in Quinazoline 2,4 1h,3h Dione Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of interaction of a small molecule ligand, such as 7,8-Dimethylquinazoline-2,4(1H,3H)-dione, with the active site of a biological target, typically a protein or enzyme.

While no specific molecular docking studies for this compound have been identified, research on analogous quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their potential to interact with a variety of biological targets. These studies typically report binding energies and key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Future research could apply these methods to this compound to explore its potential as an inhibitor of various enzymes or a ligand for different receptors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. These methods can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

For this compound, such calculations could elucidate the effects of the two methyl groups at the 7 and 8 positions on the electronic properties of the quinazoline-2,4(1H,3H)-dione core. This information would be valuable for understanding its chemical behavior and for designing derivatives with tailored electronic properties. However, no published studies detailing these specific calculations for this compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

Should a potential biological target for this compound be identified through molecular docking or other screening methods, MD simulations would be a crucial next step. These simulations could validate the docking results and provide a more detailed understanding of the binding dynamics. At present, there is no available literature reporting MD simulations specifically for this compound.

In Silico Prediction of Biological Activity Profiles and Structure-Based Design (excluding ADMET data related to safety/toxicity)

In silico methods for predicting biological activity profiles involve the use of computational models to estimate the likely biological effects of a compound. These models are often built using machine learning algorithms trained on large datasets of known active and inactive compounds. Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target to design novel ligands with high affinity and selectivity.

While the broader quinazoline-2,4(1H,3H)-dione scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, specific in silico predictions for the 7,8-dimethyl derivative are not available. Future work could involve virtual screening of this compound against various target libraries or using its structure as a starting point for the rational design of new bioactive molecules.

Challenges and Future Perspectives in Research on Quinazoline 2,4 1h,3h Dione Compounds

Development of Novel and Green Synthetic Strategies for Substituted Derivatives

A significant hurdle in the study of novel compounds like 7,8-Dimethylquinazoline-2,4(1H,3H)-dione is the development of efficient and environmentally sustainable synthetic methodologies. Traditional multi-step syntheses often involve harsh reagents, high temperatures, and the generation of significant chemical waste. A key future objective will be to establish green synthetic routes that are both high-yielding and eco-friendly.

Recent advancements in the synthesis of the quinazoline-2,4(1H,3H)-dione core have utilized carbon dioxide (CO2) as a C1 source, reacting it with 2-aminobenzonitriles. rsc.orgacs.org This approach, often facilitated by ionic liquids that act as both solvent and catalyst, represents a major step forward in sustainable chemistry. rsc.org A primary challenge will be to adapt these methods for the synthesis of this compound, which would require the corresponding 2-amino-3,4-dimethylbenzonitrile as a starting material. Future research should focus on optimizing these one-pot procedures to improve efficiency and reduce reliance on hazardous materials. acs.org

Table 1: Prospective Green Synthetic Strategies for this compound

| Strategy | Precursors | Potential Advantages | Key Research Challenge |

| CO2 Fixation | 2-amino-3,4-dimethylbenzonitrile, CO2 | Utilization of a greenhouse gas, atom economy, reduced waste | Catalyst development and optimization for the specific substrate |

| Ionic Liquid Catalysis | 2-amino-3,4-dimethylbenzonitrile, CO2 | Recyclable catalyst/solvent system, atmospheric pressure conditions | Ensuring easy separation of the product from the ionic liquid |

| Nanocatalysis | Substituted aryl aldehydes, dimedone, thiourea (B124793) (for thioxo-analogs) | High efficiency, catalyst reusability, economically viable for scale-up | Adapting the methodology for the specific oxygenated dione (B5365651) structure |

Exploration of Undiscovered Biological Targets and Novel Pharmacological Activities

The quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net However, the specific biological profile of this compound remains uncharacterized. A major future undertaking will be to conduct comprehensive biological screening to identify its potential therapeutic applications.

Recent studies have identified specific molecular targets for various quinazolinedione derivatives. For instance, certain analogs have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), a key enzyme in DNA repair, making them promising anticancer agents. rsc.orgacs.orgacs.org Others have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial targets in cancer therapy. tandfonline.comnih.govnih.gov The future exploration of this compound should involve screening against these and other relevant biological targets to determine its unique activity profile and mechanism of action. The substitution pattern at the 7 and 8 positions could confer novel selectivity or potency against undiscovered targets.

Table 2: Potential Biological Targets for Investigation of this compound

| Target Class | Specific Examples | Rationale Based on Scaffold Activity | Therapeutic Potential |

| DNA Repair Enzymes | PARP-1, PARP-2 | Many quinazolinedione derivatives show potent PARP inhibition. rsc.orgacs.org | Oncology |

| Tyrosine Kinases | c-Met, VEGFR-2, EGFR | The quinazoline (B50416) core is a known kinase inhibitor scaffold. tandfonline.comnih.gov | Oncology |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Fluoroquinolone-like activity has been reported for some derivatives. nih.gov | Infectious Diseases |

| Ion Channels | Na+/H+ Exchanger-1 (NHE-1) | Guanidine (B92328) derivatives of the scaffold show NHE-1 inhibition. nih.gov | Inflammation, Cardiovascular |

Advanced Structure-Based Rational Design and Optimization of Quinazoline-2,4(1H,3H)-dione Derivatives

Once a validated biological target for this compound is identified, the next critical challenge will be its optimization into a lead compound with enhanced potency, selectivity, and favorable pharmacokinetic properties. Advanced structure-based rational design will be instrumental in this process. This approach relies on understanding the precise molecular interactions between the compound and its biological target.

A crucial step will be to obtain high-resolution crystal structures of this compound in complex with its target protein. Such structural data provides a detailed map of the binding site, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity. rsc.orgacs.org This information will guide the rational design of new derivatives with modifications aimed at optimizing these interactions. For example, if the dimethyl groups on the benzene (B151609) ring are found to be in a suboptimal position within a binding pocket, new analogs could be designed to better exploit that space. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and represents a significant future direction for research on this compound.

Integration of Artificial Intelligence and Machine Learning in Quinazoline-2,4(1H,3H)-dione Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies will be pivotal in accelerating research on this compound. mdpi.comjsr.org A major challenge in early-stage drug discovery is navigating the vast chemical space to identify promising molecules. AI and ML can address this by building predictive models based on existing data from the broader class of quinazolinedione compounds.

In the context of this compound, ML models could be trained to predict a range of properties, including:

Bioactivity: Predicting the likelihood of activity against various biological targets.

ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with better drug-like properties early on.

De Novo Design: Using generative models to design novel derivatives of the this compound scaffold with optimized properties for a specific target. mdpi.com

Initially, the lack of specific data for the 7,8-dimethyl derivative will be a limitation. However, models can be built using data from thousands of other quinazolinedione analogs. As experimental data for this compound and its derivatives become available, these models can be refined through transfer learning, significantly speeding up the discovery and optimization process.

Q & A

Q. What are the established synthesis routes for 7,8-Dimethylquinazoline-2,4(1H,3H)-dione, and how do they differ in methodology?

Traditional methods involve reacting anthranilic acid derivatives with reagents like chlorosulfonyl isocyanate or phosgene, which are highly toxic and generate hazardous waste . For example, anthranilamide reacts with phosgene under controlled conditions to form the quinazoline-dione core, but this requires multistep purification and strict safety protocols. Recent advancements utilize CO₂ as a sustainable carbonyl source with catalysts like 1-methylhydantoin anion-functionalized ionic liquids. These methods operate under milder conditions (e.g., 353.15 K, atmospheric pressure) and achieve higher yields (up to 92%) by activating CO₂ and 2-aminobenzonitrile simultaneously .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Assign peaks using deuterated solvents (e.g., CDCl₃, DMSO-d₆) and analyze splitting patterns (singlet, doublet) to confirm substituent positions and hydrogen bonding .

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves the 3D structure, bond angles, and packing interactions. For example, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was crystallized from ethanol, revealing planar quinazoline rings and intermolecular hydrogen bonds .

- HPLC and Mass Spectrometry : Validate purity and molecular weight (e.g., MW 242.23 for related derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Optimization involves:

- Catalyst Screening : Ionic liquids (e.g., phosphonium-based) enhance CO₂ activation, reducing reaction time to 30 hours at 80°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while deep eutectic solvents enable room-temperature reactions .

- Pressure and Temperature : Higher CO₂ pressure (e.g., 0.1 MPa) increases carbonyl incorporation efficiency .

- Workup Protocols : Acidic hydrolysis (e.g., 48% HBr in acetic acid) followed by recrystallization minimizes byproducts .

Q. How should researchers address contradictions in reported synthesis yields or physicochemical properties?

Contradictions often arise from:

- Impurity Profiles : Use HPLC to identify unreacted starting materials or side products (e.g., dimerization byproducts) .

- Reagent Purity : Ensure anthranilic acid derivatives are anhydrous and free of nitro contaminants, which alter reaction pathways .

- Experimental Reproducibility : Standardize parameters (e.g., stirring rate, inert atmosphere) and validate via control experiments. Cross-reference crystallographic data (e.g., CCDC 772358) to confirm structural consistency .

Q. What role do computational methods play in predicting reactivity and guiding experimental design?

- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states to predict reaction pathways. For example, simulations of benzo[g]pteridine derivatives reveal steric effects from methyl groups on ring conformation .

- DFT Calculations : Optimize geometries and calculate activation energies for CO₂ insertion steps, aiding catalyst design .

- Chemometrics : Analyze spectral data to correlate substituent electronic effects with NMR chemical shifts .

Q. How can researchers design experiments to explore biological activity or novel applications?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-hydroxy or benzyl-substituted derivatives) and test in vitro for anti-inflammatory or analgesic activity. Compare IC₅₀ values against reference compounds like 4(3H)-quinazolinones .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-CO₂) to track carbonyl incorporation in real-time .

- Toxicity Screening : Evaluate cytotoxicity via MTT assays and correlate with logP values to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.